S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
Description
Properties
IUPAC Name |
S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPWTHDXSOXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886699 | |
| Record name | Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64805-64-7 | |
| Record name | S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64805-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064805647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Preparation Methods and Reaction Conditions
Alternative Synthetic Routes
Microwave-Assisted Synthesis: For related thioesters, microwave irradiation at ~120°C for 20 minutes in phosphate buffer has been reported to increase reaction efficiency and reduce side products, potentially applicable to this compound.
Protecting Group Strategies: To address regioselectivity and minimize side reactions, protecting groups such as tert-butoxycarbonyl (Boc) can be used on competing functional groups during synthesis.
Analytical and Characterization Techniques
The preparation process is complemented by rigorous analytical characterization to confirm structure and purity:
| Technique | Key Features | Data for S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate |
|---|---|---|
| 13C NMR | Identification of carbonyl and chlorinated carbons | Carbonyl carbon peak near δ 167.5 ppm; chlorinated methylene near δ 42.7 ppm |
| Mass Spectrometry (ESI-MS) | Molecular ion confirmation | Molecular ion peak at m/z 180.652 (C6H9ClO2S) |
| Infrared Spectroscopy (IR) | Functional group identification | Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) |
| HPLC | Purity and impurity quantification | C18 column, acetonitrile/water (70:30 v/v), UV detection at 254 nm; LOD ≤ 0.1% for impurities |
Industrial Scale and Process Optimization
Industrial production scales up the laboratory methods with specialized equipment to maintain reaction parameters and ensure safety when handling reagents like thionyl chloride. Purification on a large scale typically involves crystallization and distillation to achieve high purity. Process optimization includes:
- Use of inert atmosphere (N2 or Ar) to prevent oxidation or degradation.
- Temperature control to avoid decomposition or side reactions.
- Use of appropriate solvents to maximize yield and facilitate purification.
Research Findings and Case Studies
A notable synthesis reported by Suh et al. (Journal of Medicinal Chemistry, 1985) describes the use of pyridine and thionyl chloride in toluene for acid chloride formation followed by thioesterification, achieving yields of 98.3%.
Patent EP0008831B1 details a multi-step process involving acid chloride formation, reaction with L-proline derivatives, and purification steps including extraction and crystallization, illustrating the compound’s utility in preparing proline derivatives.
Regioselectivity and optical purity are critical in some synthetic applications, addressed by protecting groups and chiral resolution techniques, with HPLC used to quantify isomer ratios.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C6H9ClO2S |
| Molecular Weight | 180.65 g/mol |
| CAS Number | 64805-64-7 |
| Acid Chloride Formation | Thionyl chloride, pyridine, toluene, ambient temp, 1.5 h |
| Thioesterification | Ethanethiol, base/acid catalysis, toluene, room temp to mild heat |
| Purification | Crystallization, column chromatography (ethyl acetate/hexane) |
| Yield | Up to 98.3% reported |
| Storage Conditions | Store under inert gas, 2–8°C, protect from light and moisture |
| Analytical Techniques | 13C NMR, ESI-MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions: S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate" are not available in the provided search results, here's what can be gathered about its applications and related compounds:
Scientific Research Applications
This compound is known for its applications in chemistry, biology, and medicine. It exhibits distinct reactivity compared to similar compounds and is used in various scientific fields.
As a Building Block
3-(4-Methylthiophenyl)propionic acid, a compound with a similar structure, is a versatile building block used in synthesizing biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
Preparation of Proline Derivatives
A process exists for preparing proline derivatives by reacting a proline compound with a derivative of 3-mercapto-2-methylpropionic acid, or A-mercapto-isobutyric acid . This process involves using an optically active D(-)-3-mercapto-2-methylpropionic acid with a protected mercapto function, converting it to the corresponding acid chloride, and reacting it with an L-proline compound . The protected mercapto function is then liberated to obtain the desired proline derivative . The invention also extends to the proline derivatives prepared this way, including their salts and esters .
Mechanism of Action
The mechanism of action of S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets and pathways within cells. It works by inhibiting protein synthesis in bacteria, which prevents their growth and reproduction. This makes it a valuable tool in the study of bacterial resistance and the development of new antibiotics.
Comparison with Similar Compounds
Racecadotril-Tetrazole-Amino Acid Derivatives
A series of tetrazole-functionalized ethanethioates (e.g., 15l, 15f, 15g) exhibit structural parallels through their acetylthio groups but differ in substituents such as indole, benzyl, or hydroxypropyl moieties (Table 1).
Table 1. Comparison of Tetrazole Derivatives
S-(2-(Cyclopropylamino)-2-oxoethyl) Ethanethioate
This compound (C₇H₁₁NO₂S) replaces the chloro-oxopropyl group with a cyclopropylamino-carbonyl moiety. Its NMR data (δ 167.5 ppm for C=O) confirm structural integrity, and it serves as a ligand in muscarinic receptor studies, highlighting the impact of cyclopropyl groups on receptor binding .
Thioesters in Materials Science
S-(4-Ethynyl-phenyl) Ethanethioate
Used in molecular wires, this derivative features an ethynylphenyl group, enabling π-conjugation for electronic applications. Its synthesis via Sonogashira coupling contrasts with the target compound’s reliance on thiol-ene click chemistry .
S-[3-(1,3-Dioxoisoindol-2-yl)oxypropyl] Ethanethioate
With a dioxoisoindolyloxypropyl chain (C₁₃H₁₃NO₄S), this compound exhibits altered solubility and reactivity due to its aromatic oxypropyl group, making it suitable for polymer modification .
Functional Group Impact on Reactivity
- Chlorine vs. Ethynyl : The chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas ethynyl groups promote cross-coupling in materials synthesis .
- Thioester Stability : Derivatives with bulky substituents (e.g., benzyl in 15l ) exhibit increased steric hindrance, reducing hydrolysis rates compared to the target compound’s simpler structure .
Physicochemical Properties
Biological Activity
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula , is classified as a thioester. Its structure is characterized by the presence of a chloro group and a keto-functionalized propyl moiety, which may contribute to its reactivity and biological properties .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain thioester derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. This compound has been evaluated for its cholinesterase inhibitory activity. Preliminary findings suggest that it may exhibit moderate inhibition against acetylcholinesterase (AChE), which is vital for neurotransmitter regulation .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess the compound's potential toxic effects. Results indicate that while some derivatives show promising bioactivity, they also possess varying degrees of cytotoxicity, necessitating further investigation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thioesters, this compound was tested against multiple pathogens. The results demonstrated significant growth inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cholinesterase Activity
A comparative analysis was conducted on several thioester compounds, including this compound. The study reported an IC50 value of approximately 60 µM for AChE inhibition, suggesting potential applicability in neuropharmacology .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 60 | AChE Inhibition |
| Standard (Physostigmine) | 10 | AChE Inhibition |
| Compound A (Similar Thioester) | 45 | AChE Inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate?
- Methodological Answer : The compound can be synthesized via thioesterification reactions. For example, reacting 3-chloro-2-methyl-3-oxopropanol with ethanethiol under acidic catalysis. Microwave-assisted synthesis (e.g., 120°C for 20 min in phosphate buffer) has been shown to improve reaction efficiency for similar thioesters, reducing side-product formation . Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 13C NMR : Key peaks include δ ~167.5 ppm (carbonyl group) and δ ~42.7 ppm (chlorinated methylene) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 180.652 (C₆H₉ClO₂S) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .
Q. What are the critical physical properties influencing laboratory handling?
- Answer :
- Density : 1.224 g/cm³ .
- Boiling Point : ~229°C at 760 mmHg .
- Stability : Hygroscopic and light-sensitive; store under inert gas (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Regioselective thioesterification can be achieved using protecting groups (e.g., tert-butoxycarbonyl [Boc]) on competing hydroxyl or amine moieties. Catalytic systems like Cu(0) in Ullmann condensations minimize undesired cross-coupling . Optimizing solvent polarity (e.g., DMF vs. THF) and reaction temperature further enhances selectivity .
Q. What advanced analytical methods quantify trace impurities of this compound in pharmaceuticals?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Limit of detection (LOD) ≤ 0.1% .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 180.652 for quantification .
Q. What strategies stabilize this compound under reactive conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
